3-BENZAMIDO-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE
Overview
Description
3-BENZAMIDO-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide group attached to a 1,3,4-thiadiazole ring, which is further substituted with a propan-2-yl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZAMIDO-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE typically involves the condensation of benzoyl isothiocyanate with appropriate amines under controlled conditions. One common method involves the reaction of benzoyl isothiocyanate with malononitrile in the presence of potassium hydroxide (KOH) and ethanol (EtOH) as solvents . This reaction is followed by further modifications to introduce the propan-2-yl group and the thiadiazole ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced catalytic processes to enhance yield and efficiency. The use of recoverable catalysts, low reaction times, and eco-friendly processes such as ultrasonic irradiation are some of the methods employed to produce benzamides on a larger scale .
Chemical Reactions Analysis
Types of Reactions
3-BENZAMIDO-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The benzamide and thiadiazole rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, piperidine, and various alkyl halides . The reactions are typically carried out in solvents such as ethanol or tetrahydrofuran (THF) under reflux conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzamides and thiadiazole derivatives, which can be further utilized in different applications.
Scientific Research Applications
3-BENZAMIDO-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-BENZAMIDO-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, similar compounds have been shown to act as noncompetitive antagonists of γ-aminobutyric acid (GABA) receptors, which are involved in various neurological processes . The exact molecular targets and pathways for this compound are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Benzamide-Based 5-Aminopyrazoles: These compounds share structural similarities with 3-BENZAMIDO-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE and have been studied for their antiviral activities.
Meta-Diamides: Compounds such as broflanilide, which also contain benzamide and thiadiazole moieties, exhibit high insecticidal activity.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the propan-2-yl group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3-benzamido-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-12(2)18-22-23-19(26-18)21-17(25)14-9-6-10-15(11-14)20-16(24)13-7-4-3-5-8-13/h3-12H,1-2H3,(H,20,24)(H,21,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJNZLNOFZITFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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